molecular formula C7H5BrN2O4 B145878 1-Bromo-5-methyl-2,4-dinitrobenzene CAS No. 136833-29-9

1-Bromo-5-methyl-2,4-dinitrobenzene

Cat. No. B145878
M. Wt: 261.03 g/mol
InChI Key: DXYNGFFZOPEJPL-UHFFFAOYSA-N
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Description

“1-Bromo-5-methyl-2,4-dinitrobenzene” is a chemical compound with the molecular formula C7H5BrN2O4 . It is also known by other names such as “Benzene, 1-bromo-2,4-dinitro-” and "2,4-Dinitrobromobenzene" .


Synthesis Analysis

The synthesis of “1-Bromo-5-methyl-2,4-dinitrobenzene” has been reported in various studies . For instance, it has been used in the preparation of 2,4-dinitrophenol via treatment with KO2-crown ether complex in benzene .


Molecular Structure Analysis

The molecular structure of “1-Bromo-5-methyl-2,4-dinitrobenzene” consists of a benzene ring substituted with a bromo group, two nitro groups, and a methyl group . The molecular weight of this compound is approximately 247.003 .


Chemical Reactions Analysis

“1-Bromo-5-methyl-2,4-dinitrobenzene” is known to undergo various chemical reactions. For example, it has been used as a substrate in protein determination and glutathione S-transferase (GST) assay of chicken and rat prostaglandin D2 synthase (PGDS) .


Physical And Chemical Properties Analysis

“1-Bromo-5-methyl-2,4-dinitrobenzene” is a light yellow crystalline substance . It has a melting point of approximately 71-73 °C .

Safety And Hazards

This compound is considered hazardous. It is recommended to avoid ingestion and inhalation, and to use personal protective equipment such as gloves and eye protection when handling this compound .

Future Directions

Future research directions could involve exploring more efficient synthesis methods and investigating its potential applications in various fields . For instance, it could be used in the derivatization of amino acids and the analysis of peptides and proteins .

properties

IUPAC Name

1-bromo-5-methyl-2,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O4/c1-4-2-5(8)7(10(13)14)3-6(4)9(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYNGFFZOPEJPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40968998
Record name 1-Bromo-5-methyl-2,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40968998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-5-methyl-2,4-dinitrobenzene

CAS RN

5411-53-0
Record name NSC10983
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10983
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Bromo-5-methyl-2,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40968998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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